1,4-Dioxaspiro[4.5]decan-6-ol
Description
Structural Classification and Nomenclature within Spirocyclic Systems
1,4-Dioxaspiro[4.5]decan-6-ol is classified as a heterocyclic spiro compound. wikipedia.org Heterocyclic compounds feature rings containing atoms of at least two different elements. wikipedia.org The structure of this compound consists of a five-membered 1,3-dioxolane (B20135) ring and a six-membered cyclohexane (B81311) ring connected by a single spiro-carbon atom. The hydroxyl (-OH) group at the C-6 position further functionalizes the molecule.
The systematic IUPAC name "this compound" precisely describes its structure. The nomenclature can be deconstructed as follows:
| Component | Meaning |
| ol | Indicates the presence of a hydroxyl (-OH) functional group. |
| 6- | Specifies that the hydroxyl group is located at the 6th position of the spiroalkane framework. |
| decan | Refers to the total of ten atoms in the bicyclic spiroalkane system (excluding the spiro-atom itself, the two rings have 4 and 5 atoms, totaling 9, plus the spiro-atom makes 10). |
| spiro | Denotes a spirocyclic compound where two rings share a single atom. |
| [4.5] | Describes the number of carbon atoms in each ring connected to the spiro-atom. There are 4 atoms in the smaller ring and 5 atoms in the larger ring. |
| Dioxa | Indicates the presence of two oxygen atoms in the ring system. |
| 1,4- | Specifies the positions of these two oxygen atoms within the spirocyclic framework. |
This precise naming system allows chemists to deduce the exact structure of the molecule from its name. The parent compound, lacking the hydroxyl group, is 1,4-Dioxaspiro[4.5]decane, which is also known as cyclohexanone (B45756) ethylene (B1197577) ketal. chemeo.comnist.gov
Historical Context of Dioxaspiro Compound Research
The study of spiro compounds, while extensive now, has developed over more than a century. The first examples of spiroketals in scientific literature emerged before 1970, identified within complex natural products such as triterpenoid (B12794562) saponins. wikipedia.org Historically, natural products have been a primary source for the discovery of new chemical entities, with records of their use in traditional medicine dating back thousands of years. nih.gov
The "Golden Age of Antibiotics" spurred significant interest in natural product discovery programs within major pharmaceutical companies, which led to the identification of many lead compounds for treating a variety of diseases. nih.gov Within this context, the unique structural and stereochemical properties of spirocycles drew considerable attention. researchgate.net Research has demonstrated that the rigid three-dimensional nature of the spiroketal moiety can stabilize specific conformations, making it a useful element for conformational control in larger molecules. nih.gov This has made dioxaspiro compounds and other spiroketals attractive targets in organic synthesis.
Contemporary Significance in Organic Synthesis and Chemical Sciences
In modern chemistry, the spiroketal motif is highly valued, particularly in drug discovery and materials science. wikipedia.orgresearchgate.net The rigid, three-dimensional structure of compounds like this compound is a key feature, as this conformational rigidity can lead to highly specific interactions with biological targets like enzymes or receptors. researchgate.netnih.gov
Key areas of contemporary significance include:
Drug Discovery: Spiroketals are found in numerous natural products with interesting biological activities, including antiparasitic agents like avermectins and antidiabetic drugs like Tofogliflozin. wikipedia.org The spirocyclic framework is considered an advantageous scaffold in structure-based drug design. wikipedia.orgresearchgate.net Derivatives of the closely related 1,4-dioxaspiro[4.5]decane have been synthesized and investigated for their potent activity as 5-HT1A receptor agonists, which have potential applications in treating central nervous system disorders. unimore.it
Building Blocks in Synthesis: this compound and its parent ketone, 1,4-Dioxaspiro[4.5]decan-6-one, serve as versatile building blocks. The ketal portion of the molecule acts as a protecting group for a ketone, allowing for selective chemical modifications at other positions on the cyclohexane ring. For instance, the ketone precursor can undergo reductive amination to produce various amines. The synthesis of 1,4-Dioxaspiro[4.5]decan-8-ol, an isomer, is a common step in creating more complex pharmaceutical intermediates. prepchem.com
Materials Science and Other Applications: The unique structural features of dioxaspiro compounds make them candidates for the development of new materials. ontosight.aiontosight.ai For example, research has been conducted on synthesizing novel 1,4-dioxaspiro compounds from oleic acid to serve as potential biolubricants. researchgate.net Furthermore, the spiroether linkage is utilized in the fragrance industry due to the distinct scents associated with the spirodecane ring system. researchgate.net
The synthesis of these compounds often involves the acid-catalyzed ketalization of a corresponding ketone (e.g., 1,4-cyclohexanedione) with ethylene glycol. chemicalbook.comchemicalbook.com The development of stereoselective synthesis methods remains an active area of research to control the three-dimensional arrangement of atoms in the final product. researchgate.net
Physicochemical Properties of Related 1,4-Dioxaspiro[4.5]decane Derivatives
| Property | 1,4-Dioxaspiro[4.5]decane | 1,4-Dioxaspiro[4.5]decan-8-ol | 1,4-Dioxaspiro[4.5]decan-8-one |
| CAS Number | 177-10-6 nist.gov | 22428-87-1 sigmaaldrich.com | 4746-97-8 chemicalbook.com |
| Molecular Formula | C₈H₁₄O₂ nist.gov | C₈H₁₄O₃ sigmaaldrich.com | C₈H₁₂O₃ chemicalbook.com |
| Molecular Weight | 142.20 g/mol chemeo.com | 158.20 g/mol sigmaaldrich.com | 156.18 g/mol chemicalbook.com |
| Physical Form | Liquid sigmaaldrich.com | Liquid sigmaaldrich.com | Solid chemicalbook.com |
| Melting Point | N/A | N/A | 70-73 °C chemicalbook.com |
| Synonyms | Cyclohexanone ethylene ketal nist.gov | 4-Hydroxycyclohexanone ethylene acetal (B89532) tcichemicals.com | 1,4-Cyclohexanedione monoethylene glycol ketal chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-dioxaspiro[4.5]decan-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c9-7-3-1-2-4-8(7)10-5-6-11-8/h7,9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFJQQOXMQRFTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C(C1)O)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340787 | |
| Record name | 1,4-Dioxaspiro[4.5]decan-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78881-14-8 | |
| Record name | 1,4-Dioxaspiro[4.5]decan-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,4 Dioxaspiro 4.5 Decan 6 Ol and Analogous Spiroketals
Foundational Principles of Spiroketal Formation
The construction of the spiroketal framework relies on fundamental organic reactions, primarily the formation of ketals from ketone and diol functionalities. These foundational methods provide the basis for more complex and stereoselective syntheses.
Acid-Catalyzed Cyclization of Dihydroxyketone Precursors
A primary and widely employed method for spiroketal synthesis is the acid-catalyzed intramolecular cyclization of a dihydroxyketone precursor. This thermodynamically controlled process involves the sequential formation of two ketal linkages, resulting in the spirocyclic system. The reaction is typically driven by the removal of water, often using a Dean-Stark apparatus, to shift the equilibrium towards the spiroketal product. The choice of acid catalyst, such as p-toluenesulfonic acid, and reaction conditions can influence the yield and, in some cases, the stereochemical outcome of the cyclization. While this method is robust, controlling the stereochemistry at the anomeric carbon can be challenging as the product distribution is governed by the relative thermodynamic stabilities of the possible stereoisomers. nih.gov
Ketalization Reactions for Spirocyclic Construction
Direct ketalization of a pre-existing ketone with a diol is another cornerstone in the synthesis of spiroketals. For instance, the synthesis of derivatives of 1,4-dioxaspiro[4.5]decane often involves the reaction of a cyclohexanone (B45756) derivative with ethylene (B1197577) glycol. This reaction is typically catalyzed by an acid and proceeds under conditions that favor ketal formation. An example is the synthesis of (6R,10R)-dimethyl 1,4-dioxaspiro[4.5]decane-6,10-dicarboxylate, where (1R,3S)-dimethyl 2-oxocyclohexane-1,3-dicarboxylate is reacted with ethylene glycol in the presence of a catalytic amount of p-toluenesulfonic acid. nih.gov This approach is particularly useful for creating the 1,4-dioxaspiro[4.5]decane core, which can then be further functionalized. For example, the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one, a useful intermediate, has been achieved through the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in an acidic solution. researchgate.net The resulting ketone can then be reduced to the corresponding alcohol, such as 1,4-dioxaspiro[4.5]decan-8-ol. prepchem.com A similar strategy could be envisioned for the synthesis of 1,4-Dioxaspiro[4.5]decan-6-ol, starting from the appropriate cyclohexanedione precursor.
Advanced Strategies in Spiroketal Stereoselective Synthesis
Achieving high levels of stereocontrol is a major focus in modern spiroketal synthesis. Advanced strategies have been developed to address the challenges of controlling the stereochemistry of the spirocenter and any adjacent chiral centers.
Asymmetric Approaches to Chiral Spirocenters
The development of asymmetric methods to access enantiomerically pure spiroketals is of significant importance. One approach involves the use of chiral catalysts or auxiliaries to induce enantioselectivity in the spiroketalization step. For example, organocatalysis has emerged as a powerful tool. Cinchona alkaloid-based amino-thiourea organocatalysts have been successfully employed in a dynamic kinetic spiroketalization/enantioselective oxa-Michael addition cascade to produce benzannulated spiroketals with high diastereoselectivities and excellent enantioselectivities. researchgate.net Another strategy involves the diastereoselective addition of nucleophiles to chiral imines, which can then be elaborated into chiral spirocyclic systems. rsc.org These methods provide access to specific enantiomers of complex spiroketals, which is crucial for their application in medicinal chemistry and total synthesis.
Diastereoselective Control in Spiroketal Assembly
Controlling the relative stereochemistry of multiple chiral centers within the spiroketal structure is a significant synthetic challenge. Diastereoselective control can be achieved through various strategies, including substrate-controlled reactions where the existing stereocenters in the precursor direct the stereochemical outcome of the cyclization. For example, the synthesis of polysubstituted spiropentanes has been achieved with high diastereoselectivity through a carbometalation of spiro-disubstituted cyclopropenes, where the selectivity is controlled by a combination of syn-facial diastereoselective carbometalation and a regio-directed addition. nih.gov In the context of 1,8-dioxaspiro[4.5]decanes, stereochemical control has been achieved through acid-catalyzed phenylsulfanyl migration, where either the syn- or anti-stereoisomer can be selectively prepared by controlling the stereochemistry of the hydroxy-ketone precursor through aldol (B89426) reactions or reductions. rsc.org Such methods that allow for the selective formation of a single diastereomer are highly valuable in the synthesis of complex natural products.
Transition Metal-Catalyzed Pathways to Dioxaspiro Systems
The construction of the spiroketal core can be efficiently achieved through various transition metal-catalyzed reactions. These methods often rely on the activation of alkynes, alkenes, or other functional groups to trigger an intramolecular cyclization cascade, leading to the formation of the desired dioxaspiro system.
Gold(I) and Gold(III) Catalysis in Spiroacetalization
Gold catalysts, particularly in the +1 and +3 oxidation states, have emerged as powerful tools for the synthesis of complex molecules due to their strong π-acidity and unique reactivity profiles. nih.govacs.org Gold(I) complexes are especially effective in activating the π-bonds of alkynes, facilitating intramolecular nucleophilic attack by hydroxyl groups to form heterocyclic systems. nih.govacs.org
A key strategy involves the gold(I)-catalyzed cycloisomerization of alkyne-diols. For instance, gold(I) chloride has been shown to effectively catalyze the cyclization of a protected alkyne triol to yield a hydroxylated 5,5-spiroketal. nih.govresearchgate.net This reaction proceeds even in the presence of multiple hydroxyl groups, showcasing the high selectivity of gold catalysts. The use of methanol (B129727) as a solvent can be crucial in suppressing the formation of undesired furan (B31954) byproducts. nih.govresearchgate.net This methodology highlights the advantage of gold catalysis for activating alkyne systems toward spiroketalization. nih.govresearchgate.net
Gold-catalyzed cascade reactions have also been developed to construct more complex spiroketal frameworks. An intramolecular cycloisomerization of an alkynyl alcohol, followed by an intermolecular spiroketalization with a suitable partner like a quinone monoimine, can produce benzannulated spiroketals under mild conditions. rsc.org Furthermore, synergistic catalysis, combining Gold(I) with a Lewis acid like Scandium(III), can lead to ultrafast and highly diastereoselective [4+2] cycloadditions to form 5,6-benzannulated spiroketals. figshare.com While many examples focus on forming five-membered rings, the principles extend to the formation of six-membered rings, such as those in azaspiro[4.5]decadienone systems, which are structurally analogous to the dioxaspiro[4.5]decane core. rsc.org
| Catalyst System | Substrate Type | Product Type | Key Features | Reference |
|---|---|---|---|---|
| AuCl in MeOH | Alkyne triol | Hydroxylated 5,5-spiroketal | Efficient cycloisomerization; suppresses furan formation. | nih.govresearchgate.net |
| Gold(I) | 1-ene-4,9-diyne esters | Azaspiro[4.5]decadienone | Cascade reaction forming analogous spiro-systems. | rsc.org |
| Gold(I) / Sc(OTf)₃ | Alkynyl alcohol & o-hydroxybenzyl alcohol | 5,6-Benzannulated spiroketal | Synergistic catalysis; ultrafast reaction rate. | figshare.com |
Palladium-Catalyzed Reactions, including Aminocarbonylation
Palladium catalysis offers a wide range of transformations applicable to the synthesis of heterocyclic compounds. youtube.com One of the most prominent methods is the Wacker-type cyclization, an intramolecular oxidative cyclization that is highly effective for preparing oxygen and nitrogen heterocycles. nih.gov This reaction involves the coordination of a palladium(II) catalyst to a carbon-carbon double bond, activating it for nucleophilic attack by a tethered alcohol or amine. nih.gov Subsequent β-hydride elimination yields the cyclized product. This strategy has been successfully applied to the asymmetric synthesis of various O- and N-heterocycles from unsaturated alcohols and amino alcohols. nih.govorganic-chemistry.org
Another significant palladium-catalyzed reaction is aminocarbonylation, which introduces a carbonyl group and an amine in a single step. organic-chemistry.orgmdpi.com This reaction typically involves an aryl or alkenyl halide, carbon monoxide, and a primary or secondary amine, and it is a powerful method for creating amide bonds. mdpi.commdpi.com While direct synthesis of the this compound core via aminocarbonylation is not a standard route, the methodology is crucial for building complex molecular architectures that may contain or be precursors to spiroketal moieties. mdpi.com For example, palladium-catalyzed aminocarbonylation can be used to functionalize a pre-existing spiroketal structure or to create a complex acyclic precursor that can later undergo spiroketalization. The choice of ligands, such as monodentate (e.g., PPh₃) or bidentate (e.g., Xantphos) phosphines, can significantly influence the reaction's selectivity, allowing for either single or double carbonylation products. mdpi.com
| Reaction Type | Catalyst System (Typical) | General Transformation | Relevance to Spiroketals | Reference |
|---|---|---|---|---|
| Wacker-Type Cyclization | Pd(II) salt, oxidant (e.g., O₂) | Unsaturated Alcohol → Cyclic Ether | Direct pathway to O-heterocycles, including spiroketal precursors. | nih.govorganic-chemistry.org |
| Aminocarbonylation | Pd(OAc)₂ / Phosphine (B1218219) Ligand, CO | Aryl/Alkenyl Halide + Amine → Amide | Functionalization of precursors or related scaffolds. | organic-chemistry.orgmdpi.com |
Copper(II) and Rhodium(I) Catalyzed Transformations
Copper and rhodium catalysts also provide valuable pathways for synthesizing spirocyclic systems. Copper(II)-catalyzed reactions, for example, have been employed in the [3+2] annulation of exocyclic enamines or enol ethers with benzoquinone esters to afford spiroketals and N,O-spiroketals in good yields. researchgate.net This method demonstrates the utility of copper in forging the key bonds to create the spirocyclic center under mild conditions. researchgate.net Copper catalysis is also effective in multicomponent reactions that can assemble complex spiro-fused carbazole (B46965) frameworks, showcasing its ability to orchestrate tandem events in a single pot. nih.gov
Rhodium(I) catalysis is particularly well-known for promoting intramolecular hydroacylation reactions. nih.gov This process involves the addition of an aldehyde C-H bond across a tethered alkyne or allene. nih.govmorressier.com The reaction is a highly atom-economical method for constructing cyclic ketones, which are versatile intermediates for further transformations. morressier.comnih.gov For example, cationic rhodium(I) complexes paired with bidentate phosphine ligands can catalyze the hydroacylation of 5- and 6-alkynals to produce α-alkylidenecycloalkanones. nih.gov While these reactions yield carbocyclic products, the strategic placement of heteroatoms in the substrate can, in principle, be adapted to generate heterocyclic and spirocyclic systems.
Functional Group Transformations for this compound Synthesis
Once the core 1,4-dioxaspiro[4.5]decane skeleton is established, typically with a ketone at the C-6 position (forming 1,4-Dioxaspiro[4.5]decan-6-one), subsequent functional group transformations are required to arrive at the target alcohol, this compound, or its derivatives.
Grignard Reactions for Carbon-Carbon Bond Formation and Subsequent Functionalization
To introduce alkyl or aryl substituents at the C-6 position, the Grignard reaction is a classic and highly effective method. This reaction involves the nucleophilic addition of an organomagnesium halide (R-MgX) to the carbonyl group of the 1,4-Dioxaspiro[4.5]decan-6-one precursor.
The reaction transforms the C-6 ketone into a tertiary alcohol, simultaneously forming a new carbon-carbon bond. This provides a direct route to a wide array of 6-substituted-1,4-dioxaspiro[4.5]decan-6-ol derivatives. The nature of the 'R' group can be varied extensively, from simple alkyl chains to complex aryl or vinyl groups, depending on the Grignard reagent used. This versatility makes the Grignard reaction a powerful tool for creating libraries of analogues for structure-activity relationship studies, as has been demonstrated for related 1,4-dioxaspiro[4.5]decane systems used in medicinal chemistry. unimore.itnih.gov The ketal moiety (the 1,4-dioxaspiro group) is stable under the basic conditions of the Grignard reaction, allowing for the selective transformation of the ketone.
| Reactant 1 | Reactant 2 | Product | Transformation |
|---|---|---|---|
| 1,4-Dioxaspiro[4.5]decan-6-one | R-MgX (Grignard Reagent) | 6-Alkyl/Aryl-1,4-dioxaspiro[4.5]decan-6-ol | Formation of a tertiary alcohol and a new C-C bond. |
Emerging and Specialized Synthetic Techniques
Recent advancements in synthetic organic chemistry have led to the development of novel and efficient methods for constructing spiroketal frameworks. These techniques often offer advantages in terms of stereocontrol, complexity generation, and reaction efficiency.
Four-Component Reaction Architectures for Complex Spiroheterocycles
The development of multi-component reactions (MCRs) represents a significant stride in synthetic efficiency, allowing for the construction of complex molecules in a single step from three or more starting materials. In the realm of spiroketal synthesis, four-component reactions are emerging as a powerful tool for generating structural diversity. These reactions enable the creation of spiroketals with multiple stereocenters and varied functional groups. mskcc.org
A notable strategy involves a kinetically-controlled spiroketal-forming reaction that provides stereocontrolled access to different anomeric stereoisomers. mskcc.org This approach utilizes four adjacent stereogenic centers to present functional groups and sidechains along diverse three-dimensional vectors, highlighting the potential of MCRs to build systematically stereodiversified spiroketal libraries. mskcc.org
Sonochemical Methods in Dioxaspiro Compound Preparation
Sonochemistry, the application of ultrasound to chemical reactions, offers a green and efficient alternative to conventional synthetic methods. mdpi.com The phenomenon of acoustic cavitation, which generates localized hot spots with extremely high temperatures and pressures, can accelerate reaction rates and improve yields. wikipedia.org This technique has been successfully applied to the synthesis of various organic compounds, including dioxaspiro structures.
Ultrasound can promote chemical transformations by breaking chemical bonds and generating reactive radical species. nih.gov In the context of preparing dioxaspiro compounds, sonication can facilitate key bond-forming events, often under milder conditions and in shorter reaction times compared to traditional heating methods. dntb.gov.ua The use of ultrasound in conjunction with heterogeneous catalysis has proven to be a particularly powerful strategy, allowing for catalyst recycling and further enhancing the sustainability of the process. nih.gov Research has shown that ultrasound-assisted synthesis can lead to higher yields and reduced reaction times in the preparation of nanoporous materials, a principle that can be extended to the synthesis of complex organic molecules like dioxaspiro compounds. mdpi.com
Utility of Strained Spiro Ring Systems as Synthetic Intermediates
Small, strained spiro-ring systems, such as oxaspiropentanes and oxaspirohexanes, serve as versatile intermediates in the synthesis of more complex molecules, including spiroketals. nih.gov The inherent ring strain in these systems dictates their reactivity, enabling a variety of useful transformations. nih.govnih.gov
For instance, the acid-mediated rearrangement or nucleophilic addition to oxaspiropentanes can lead to the formation of functionalized cyclobutane (B1203170) derivatives, which can be further elaborated into spiroketal structures. nih.gov The reactivity of these strained rings is influenced by the specific substitution pattern and the reaction conditions employed. Lewis acid-promoted rearrangements often yield cyclopentanone (B42830) products, while nucleophilic additions can occur at different positions on the epoxide rings. nih.gov The strategic use of these strained intermediates has been demonstrated in the synthesis of natural products and other biologically active molecules. nih.gov
| Strained Spiro System | Key Reactivity Pattern | Potential Application in Spiroketal Synthesis |
| Oxaspiro[2.2]pentanes | Acid-mediated rearrangement, nucleophile addition to epoxide. nih.gov | Formation of cyclobutanone (B123998) precursors. nih.gov |
| 1-Oxaspiro[2.3]hexanes | Lewis acid-promoted rearrangement to cyclopentanones. nih.gov | Access to functionalized five-membered rings for spiroketalization. |
| 1,4-Dioxaspiro[2.3]hexanes | Nucleophilic substitution at epoxide C-O bonds. nih.gov | Introduction of diverse functional groups. |
Tandem One-Pot Kinetic Resolution Strategies
Tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer significant advantages in terms of efficiency and atom economy. When combined with kinetic resolution, these strategies can provide enantiomerically enriched spiroketals.
One such approach involves an organocatalyzed Morita-Baylis-Hillman (MBH)/bromination/[3+2] annulation sequence to produce highly stereoselective bis(spirooxindole)s. nih.gov Another innovative tandem process combines the reduction of nitroarenes, diazotization, Heck–Matsuda reaction, carbonylation, and cyclization to synthesize enantioenriched spirolactones with high yields and excellent enantiomeric ratios. rsc.org This method highlights the potential for creating complex spirocyclic systems from simple, readily available starting materials under mild conditions. rsc.org Furthermore, one-pot bienzymatic cascades have been developed, combining a decarboxylative aldol reaction with a lipase-catalyzed kinetic resolution to afford chiral β-hydroxy ketones, which are valuable precursors for spiroketal synthesis, in high yields and excellent enantiomeric excess. rsc.org These strategies showcase the power of tandem reactions in streamlining the synthesis of chiral spiro compounds. nih.govrsc.org
Chemical Reactivity and Transformation Mechanisms of 1,4 Dioxaspiro 4.5 Decan 6 Ol
Reactions Involving the Alcohol Functionality
The hydroxyl group at the C-6 position is a key site for synthetic modification. It undergoes typical reactions of a secondary alcohol, including substitution and oxidation.
One of the most well-documented transformations is its conversion to a halogenated derivative. Specifically, 1,4-Dioxaspiro[4.5]decan-6-ol serves as a precursor for the synthesis of 6-Bromo-1,4-dioxaspiro[4.5]decane. This is achieved through a nucleophilic substitution reaction, commonly the Appel bromination. In this reaction, the alcohol is treated with carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃). The triphenylphosphine activates the CBr₄ to generate a phosphonium (B103445) intermediate that facilitates the displacement of the hydroxyl group, yielding the brominated product.
The hydroxyl group can also be a target for oxidation to produce the corresponding ketone, 1,4-Dioxaspiro[4.5]decan-6-one. While specific examples for the 6-ol are less common in readily available literature, the reduction of the related 1,4-Dioxaspiro[4.5]decan-8-one to the corresponding alcohol using sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) is well-established, implying the reverse oxidation reaction is a standard transformation. Esterification is another expected reaction, where the hydroxyl group can react with carboxylic acids or their derivatives to form esters, a common transformation for spirocyclic alcohols. smolecule.com
Table 1: Selected Reactions of the Alcohol Functionality
| Starting Material | Reagents and Conditions | Product | Reaction Type |
|---|---|---|---|
| This compound | CBr₄, PPh₃, CH₂Cl₂ | 6-Bromo-1,4-dioxaspiro[4.5]decane | Appel Bromination (Nucleophilic Substitution) |
| 1,4-Dioxaspiro[4.5]decan-8-ol | NaH, Iodomethane, THF | 8-methoxy-1,4-dioxaspiro[4.5]decane | Williamson Ether Synthesis |
Ring-Opening and Rearrangement Processes in Dioxaspiroketals
The 1,4-dioxolane ring of the spiroketal system, while often employed as a stable protecting group for the ketone functionality of the cyclohexane (B81311) ring, can undergo cleavage and rearrangement under specific, typically acidic, conditions.
The ketal linkage is susceptible to cleavage under strong acidic conditions. libretexts.orgmasterorganicchemistry.com The mechanism begins with the protonation of one of the ether oxygens, converting it into a good leaving group (an alcohol). masterorganicchemistry.com This is the reverse of the acid-catalyzed ketalization used to form the spirocycle in the first place.
For this compound, treatment with strong acid can lead to two primary pathways involving the alcohol:
Dehydration: The secondary alcohol at C-6 can be protonated and eliminated as water, forming a carbocation. masterorganicchemistry.com This can lead to the formation of an alkene, such as 1,4-Dioxaspiro[4.5]dec-6-ene. This process is typical for alcohols treated with strong, non-nucleophilic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), often with heating. masterorganicchemistry.com
Ketal Cleavage: Strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) can cleave the ether bonds of the dioxolane ring. libretexts.org This process typically occurs via an Sₙ2 mechanism, where the halide ion acts as a nucleophile. masterorganicchemistry.com Cleavage of the ketal would ultimately lead to the formation of 1,2-ethanediol (B42446) and the parent ketone, in this case, 2-hydroxycyclohexanone.
In some cases, acid-catalyzed reactions can induce rearrangements. For instance, if a carbocation is formed during dehydration, it could potentially undergo hydride or alkyl shifts to form a more stable carbocation before elimination or capture by a nucleophile. masterorganicchemistry.com
The dioxaspiroketal ring is generally resistant to direct attack by nucleophiles under neutral or basic conditions, which is why it is an effective protecting group. Cleavage typically requires acid catalysis to protonate an ether oxygen, making it a viable leaving group. masterorganicchemistry.commasterorganicchemistry.com
Once protonated, the system becomes susceptible to nucleophilic attack. The reaction of an ether with a strong acid like HI or HBr proceeds via nucleophilic substitution (Sₙ1 or Sₙ2). libretexts.org
Sₙ2 Pathway: For a primary or secondary carbon, the halide nucleophile (e.g., I⁻) will attack the carbon atom, displacing the protonated oxygen (as part of the diol). masterorganicchemistry.com
Sₙ1 Pathway: If one of the carbons attached to the ether oxygen is tertiary, the cleavage is more likely to proceed through a more stable tertiary carbocation intermediate. libretexts.orgyoutube.com
In the context of this compound, the carbons of the dioxolane ring are attached to the spiro center (a quaternary carbon) and the ethylene (B1197577) bridge (primary carbons). The attack would occur at the ethylene carbons, breaking the C-O bond and opening the ring.
Investigation of Isomerization Phenomena in Dioxaspiro[4.5]decane Derivatives
Isomerization in dioxaspiro[4.5]decane systems can occur, particularly in derivatives where reaction conditions can influence stereocenters. A notable example is found in the synthesis of Atovaquone, which involves a complex derivative, 2-[cis-4-(4'-chlorophenyl)cyclohexyl]-3-hydroxy-l,4-naphthoquinone. A key step in some synthetic routes is the isomerization of the cis-isomer to the desired trans-isomer. This transformation can be achieved in the presence of a Lewis acid, demonstrating that the stereochemistry of the cyclohexane ring in such derivatives is not immutable. google.com
While not directly involving this compound, this highlights a potential reactivity pattern for the broader class of compounds. The stereocenter at C-6 bearing the alcohol could potentially be epimerized under certain conditions, for example, through an oxidation-reduction sequence. Furthermore, base-catalyzed isomerization has been observed in bromo-substituted aromatic systems, suggesting that under specific conditions, positional isomers of derivatives could be interconverted. amazonaws.com
Advanced Spectroscopic Characterization Methodologies for Dioxaspiro 4.5 Decan 6 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of 1,4-Dioxaspiro[4.5]decan-6-ol, offering detailed insights into its proton and carbon frameworks.
Proton NMR (¹H NMR) spectroscopy provides crucial information about the number of different types of protons and their neighboring environments within the this compound molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each proton.
In a typical ¹H NMR spectrum of a related compound, (R)-2-((S)-1,4-dioxaspiro[4.5]decan-2-yl)-pent-4-en-1-ol, the protons of the 1,4-dioxaspiro[4.5]decane moiety appear as a multiplet in the range of δ 1.38-1.64 ppm. figshare.com The protons adjacent to the oxygen atoms in the dioxolane ring and the hydroxyl group exhibit characteristic shifts that aid in their assignment. For instance, in a derivative, the protons of the spirocyclic ether are observed between δ 3.8–4.2 ppm. The proton attached to the carbon bearing the hydroxyl group typically appears as a multiplet, with its chemical shift influenced by solvent and concentration.
Table 1: Representative ¹H NMR Data for a 1,4-Dioxaspiro[4.5]decane Derivative
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |
| Cyclohexane (B81311) ring protons | 1.38-1.64 | Multiplet |
| Methine proton (CH-OH) | ~3.5-4.0 | Multiplet |
| Dioxolane ring protons | ~3.9-4.2 | Multiplet |
| Hydroxyl proton (OH) | Variable | Singlet (broad) |
Note: Data is based on analogous structures and may vary for this compound itself.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, with its chemical shift dependent on its hybridization and the nature of its attached atoms.
For the this compound framework, the spiro carbon, where the two rings are joined, is a key diagnostic signal, typically appearing in the range of δ 95–100 ppm. The carbons of the cyclohexane ring will resonate at different frequencies depending on their proximity to the hydroxyl and spiro-acetal groups. The carbon atom bonded to the hydroxyl group (C-6) is expected to have a chemical shift in the range of δ 60-75 ppm. The carbons of the dioxolane ring typically appear around δ 60-70 ppm.
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Assignment | Expected Chemical Shift (δ) in ppm |
| Spiro carbon | 95-110 |
| C-6 (CH-OH) | 60-75 |
| Dioxolane ring carbons | 60-70 |
| Other cyclohexane ring carbons | 20-40 |
Note: These are estimated ranges based on known data for similar spiroketal structures.
To unambiguously assign all proton and carbon signals and confirm the connectivity of the this compound structure, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, identifying which protons are adjacent to each other. Cross-peaks in the COSY spectrum connect signals from protons that are spin-spin coupled, typically over two or three bonds. This is instrumental in tracing the proton network throughout the cyclohexane ring.
HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (typically 2-4 bonds) correlations between protons and carbons (¹H-¹³C). HMBC is particularly powerful for identifying quaternary carbons, such as the spiro carbon, and for connecting different fragments of the molecule. For example, correlations from the protons on the cyclohexane ring to the spiro carbon and the carbons of the dioxolane ring would definitively confirm the spirocyclic system.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds.
The key functional groups in this molecule are the hydroxyl group (-OH) and the ether linkages (C-O-C) of the dioxolane ring.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Hydroxyl (-OH) | O-H stretching | 3200-3600 (broad) |
| C-H (alkane) | C-H stretching | 2850-3000 |
| Ether (C-O-C) | C-O stretching | 1050-1150 (strong) |
The presence of a broad absorption band in the 3200-3600 cm⁻¹ region is a clear indicator of the hydroxyl group, while strong bands in the 1050-1150 cm⁻¹ region confirm the presence of the ether functionalities within the dioxolane ring. nih.gov
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. In the mass spectrometer, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).
The molecular formula of this compound is C₈H₁₄O₃, giving it a molecular weight of 158.19 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 158.
The fragmentation pattern provides a fingerprint for the molecule. Common fragmentation pathways for cyclic acetals and alcohols include:
Loss of water (H₂O): A peak at m/z 140 (M-18) resulting from the elimination of the hydroxyl group and a neighboring proton.
Cleavage of the dioxolane ring: Fragmentation of the acetal (B89532) can lead to characteristic ions. For instance, in 1,4-dioxaspiro[4.5]decane, a prominent ion is observed at m/z 86, corresponding to the [C₄H₆O₂]⁺· fragment. aip.org
Fragmentation of the cyclohexane ring: Cleavage of the six-membered ring can occur, leading to a series of peaks corresponding to the loss of alkyl fragments. libretexts.org
Analysis of these fragments helps to piece together the structure of the original molecule. aip.org
Application of Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are essential for the isolation and purity assessment of this compound.
Column Chromatography: This is a primary method for purifying the compound after its synthesis. figshare.comunimore.it A stationary phase, such as silica (B1680970) gel, is used with a mobile phase (eluent), which is typically a mixture of solvents like ethyl acetate (B1210297) and hexane. By varying the polarity of the eluent, compounds with different polarities can be separated. This compound, being a polar molecule due to the hydroxyl group, will move more slowly through the column than non-polar impurities.
Gas Chromatography (GC): GC can be used to assess the purity of the final product. The sample is vaporized and passed through a column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification and quantification. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for separating and identifying components of a mixture. researchgate.net
High-Performance Liquid Chromatography (HPLC): For non-volatile or thermally sensitive compounds, HPLC is the preferred method for purity analysis. It utilizes a liquid mobile phase and a solid stationary phase to separate components of a mixture. bldpharm.com
The purity of this compound is typically reported as a percentage, often determined by GC or HPLC analysis. sigmaaldrich.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas Chromatography-Mass Spectrometry stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. It provides critical information on molecular weight and structural fragments, which is vital for identification and purity verification.
Detailed Research Findings:
In a typical GC-MS analysis, the retention time of the compound is determined by its volatility and interactions with the stationary phase of the GC column. The subsequent electron ionization (EI) mass spectrum reveals a characteristic fragmentation pattern. While a specific mass spectrum for this compound is not widely published, analysis of its close structural isomers and the parent scaffold provides a strong basis for predicting its behavior.
For the isomeric compound 1,4-Dioxaspiro[4.5]decan-8-ol , mass spectrometry data from the NIST library shows a prominent base peak at a mass-to-charge ratio (m/z) of 99. nih.gov This major fragment corresponds to the protonated cyclohexanone (B45756) ion, [C₆H₁₁O]⁺, formed after the cleavage of the dioxolane ring. This fragmentation pathway is characteristic of the 1,4-dioxaspiro[4.5]decane system.
The mass spectrum of the parent compound, 1,4-Dioxaspiro[4.5]decane , is dominated by the molecular ion and key fragments resulting from the cleavage of the dioxolane ring. nih.gov For this compound, with a molecular weight of 158.19 g/mol , the mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 158. The fragmentation pattern would likely involve:
Loss of water (H₂O): A peak at m/z 140 (M-18) due to the presence of the hydroxyl group.
Cleavage of the dioxolane ring: Leading to the characteristic fragment at m/z 99.
Alpha-cleavage: Fragmentation of the cyclohexanol (B46403) ring adjacent to the hydroxyl group.
These expected fragmentation patterns allow for the confident identification of this compound in complex mixtures and its differentiation from other isomers or byproducts. For instance, analysis of derivatives such as methyl 8-(3-octyl-1,4-dioxaspiro[4.5]decan-2-yl)octanoate has been successfully performed using GC-MS to confirm its structure. spectrabase.com
Table 1: Predicted Key Mass Fragments for this compound and Related Compounds
| Compound | Molecular Weight (g/mol) | Key Fragment (m/z) | Proposed Fragment Identity | Reference |
|---|---|---|---|---|
| This compound | 158.19 | 158 | [M]⁺ | chemsrc.com |
| This compound | 158.19 | 140 | [M-H₂O]⁺ | Predicted |
| 1,4-Dioxaspiro[4.5]decan-8-ol | 158.19 | 99 (Base Peak) | [C₆H₁₁O]⁺ | nih.gov |
| 1,4-Dioxaspiro[4.5]decan-2-one | 156.18 | 141 | [M-CH₃]⁺ | |
| 1,4-Dioxaspiro[4.5]decane | 142.20 | 99 | [C₆H₁₁O]⁺ |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification
Thin-Layer Chromatography is a fundamental analytical technique used for the rapid qualitative monitoring of organic reactions and for determining the appropriate solvent system for purification by column chromatography. Its application is crucial in the synthesis of this compound and its derivatives.
Detailed Research Findings:
TLC allows chemists to track the consumption of starting materials and the formation of products in real-time. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter. The Rf value is dependent on the polarity of the compound, the stationary phase (typically silica gel), and the mobile phase (solvent system).
Due to the presence of a polar hydroxyl group, this compound is expected to have a moderate Rf value in common non-polar to moderately polar solvent systems like hexane/ethyl acetate. The synthesis of related compounds is often monitored by TLC to ensure the reaction goes to completion. ambeed.com For example, the reduction of a ketone to form an alcohol like 1,4-Dioxaspiro[4.5]decan-8-ol can be followed by observing the disappearance of the higher-Rf ketone spot and the appearance of a new, lower-Rf alcohol spot. nist.gov
The selection of an appropriate solvent system is critical for achieving good separation. While specific Rf values for this compound are not documented in readily available literature, data from structurally similar compounds provide valuable guidance for method development. Visualization is typically achieved using UV light if the compounds are UV-active, or by staining with agents like potassium permanganate (B83412) or p-anisaldehyde, which react with the hydroxyl group.
Table 2: Reported TLC Rf Values for 1,4-Dioxaspiro[4.5]decane Derivatives
| Compound | Solvent System (v/v) | Rf Value | Reference |
|---|---|---|---|
| (6S,7S,8R)-7,8-O-(1-Methylethylidene)-1,4-dioxaspiro[4.5]-decane-6-carboxylic acid ethyl ester | Hexane / Ethyl Acetate (2:1) | 0.55 | rsc.org |
| (6R,10R)-Dimethyl 1,4-dioxaspiro[4.5]decane-6,10-dicarboxylate | 6.25% Ethyl Acetate / Petroleum Ether | 0.3 | nih.gov |
| (6S,7S,8R)-7,8-Dihydroxy-1,4-dioxaspiro[4.5]-decane-6-carboxylic acid ethyl ester | Hexane / Ethyl Acetate (1:10) | 0.3 | rsc.org |
| 3-[(4-bromophenyl)(hydroxy)methyl]-4-butyl-8,8-diphenyl-6,10-dioxaspiro[4.5]decan-2-one | Pentane / Diethyl Ether (2:1) | 0.28 |
Computational and Theoretical Studies of 1,4 Dioxaspiro 4.5 Decan 6 Ol
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of 1,4-Dioxaspiro[4.5]decan-6-ol. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.
Detailed calculations would reveal the precise bond lengths, bond angles, and dihedral angles that define the molecule's geometry. For instance, analysis of the spirocyclic core would show the characteristic bond lengths of the C-O bonds within the dioxolane ring and their relationship with the C-C bonds of the cyclohexane (B81311) ring. The presence of the hydroxyl group at the C6 position introduces specific electronic features, influencing the polarity and reactivity of that site.
A key aspect of the bonding in the spiroketal moiety is the anomeric effect. This stereoelectronic effect involves the donation of electron density from an oxygen lone pair into an adjacent anti-periplanar σ* orbital of a C-O bond, leading to a shortening of the donating C-O bond and a lengthening of the accepting C-O bond. In the case of this compound, this would be observable in the calculated bond lengths of the spirocenter.
Table 1: Representative Calculated Geometric Parameters for this compound
| Parameter | Description | Typical Calculated Value |
| r(C5-O1) | Bond length of the axial C-O bond in the dioxolane ring | ~1.43 Å |
| r(C5-O4) | Bond length of the equatorial C-O bond in the dioxolane ring | ~1.42 Å |
| r(C6-O) | Bond length of the hydroxyl group's C-O bond | ~1.43 Å |
| ∠(O1-C5-O4) | Bond angle within the dioxolane ring at the spirocenter | ~106° |
| ∠(C7-C6-O) | Bond angle involving the hydroxyl group | ~109.5° |
| d(H-O-C6-C7) | Dihedral angle of the hydroxyl group | Conformation dependent |
Note: These values are representative and would be precisely determined through specific DFT calculations (e.g., at the B3LYP/6-31G level of theory).*
Conformational Analysis and Energy Landscapes of Spiroketal Architectures
The three-dimensional structure of this compound is not static. The cyclohexane ring can adopt several conformations, primarily chair, boat, and twist-boat forms, with the chair conformation being the most stable. The hydroxyl group at the C6 position can be either axial or equatorial.
Conformational analysis through computational methods involves mapping the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. For this compound, the two most important chair conformers would be the one with an axial hydroxyl group and the one with an equatorial hydroxyl group.
Table 2: Predicted Relative Energies of this compound Conformers
| Conformer | Hydroxyl Position | Relative Energy (kcal/mol) | Predicted Stability |
| 1 | Equatorial | 0.00 | More Stable |
| 2 | Axial | > 0.5 | Less Stable |
Note: The exact energy difference depends on the computational method and the basis set used. The presence of the spiroketal can influence the typical A-value for a hydroxyl group.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations provide information on static structures, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time. In an MD simulation, the atoms of this compound and a surrounding solvent (like water) are treated as classical particles, and their movements are calculated by solving Newton's equations of motion.
These simulations can reveal how the molecule interacts with its environment. For example, the dynamics of hydrogen bonding between the hydroxyl group and solvent molecules can be studied in detail. This includes the average number of hydrogen bonds, their lifetimes, and their geometric arrangements.
MD simulations are also invaluable for exploring conformational transitions. Over the course of a simulation (typically nanoseconds to microseconds), the molecule can be observed switching between different conformations. This allows for the validation of the energy landscapes calculated by quantum methods and provides a more complete picture of the molecule's flexibility and structural dynamics in solution.
Reaction Mechanism Elucidation through Transition State Modeling
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, one could study reactions such as the oxidation of the secondary alcohol to a ketone or its etherification.
To do this, researchers would model the entire reaction pathway, from reactants to products. A crucial part of this process is locating the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the activation energy of the reaction, which is directly related to the reaction rate.
By calculating the energies of the reactants, transition state, and products, a complete energy profile for the reaction can be constructed. This allows for a comparison of different possible mechanisms to determine the most likely pathway. For example, one could compare the activation barriers for different oxidizing agents to predict which would be most effective for converting the alcohol to 1,4-Dioxaspiro[4.5]decan-6-one.
In Silico Predictions of Chemical Reactivity and Selectivity
The electronic structure data obtained from quantum chemical calculations can be used to predict the reactivity of this compound. Several "reactivity descriptors" can be calculated to forecast how the molecule will behave in chemical reactions.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The distribution of these orbitals shows which atoms are most likely to be involved in these interactions.
Another useful tool is the molecular electrostatic potential (MEP) map. This map shows the charge distribution on the surface of the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a negative potential around the oxygen atoms (especially the hydroxyl oxygen), indicating these are sites prone to attack by electrophiles.
Table 3: Representative In Silico Reactivity Descriptors for this compound
| Descriptor | Predicted Location/Value | Implication |
| HOMO | Localized primarily on the hydroxyl oxygen | Site of oxidation/reaction with electrophiles |
| LUMO | Distributed over C-O antibonding orbitals | Sites for nucleophilic attack (e.g., under acidic conditions) |
| Electrostatic Potential | Most negative region around the hydroxyl oxygen | Primary site for hydrogen bonding and protonation |
| Fukui Functions | High values on specific atoms | Predicts site selectivity for nucleophilic/electrophilic attack |
Research Applications and Broader Utility in Chemical Sciences
Role as Advanced Synthetic Intermediates in Complex Organic Synthesis
The primary utility of 1,4-dioxaspiro[4.5]decane derivatives lies in their function as bifunctional synthetic intermediates. researchgate.net The inherent structure, featuring a protected ketone and a reactive alcohol (or other functional group), allows for sequential and site-selective reactions, making it an exceedingly useful building block in the construction of more complex molecular architectures. researchgate.net
The rigid framework of the 1,4-dioxaspiro[4.5]decane system is a valuable starting point for the synthesis of various natural products. Research has indicated its utility in creating the core skeletons of certain terpenoid and alkaloid drugs. novasolbio.com Furthermore, it has been employed in the structural optimization of antibiotics, highlighting its role in modifying and enhancing the properties of existing natural product-based pharmaceuticals. novasolbio.com Its application extends to the synthesis of 5-alkoxytryptamine derivatives, including neuroactive compounds like serotonin (B10506) and melatonin, through a novel aromatization process starting from the related 1,4-dioxaspiro[4.5]decan-8-one. chemicalbook.com
Beyond natural products, 1,4-dioxaspiro[4.5]decane derivatives are crucial building blocks for a wide range of non-natural molecules, particularly in the pharmaceutical industry. researchgate.netnovasolbio.com The chiral variants of these spirocyclic compounds are especially important as intermediates for optically active drug molecules. novasolbio.com Their conformationally rigid structure is particularly suited for the development of drugs targeting the Central Nervous System (CNS), such as antidepressants and antianxiety medications. novasolbio.com The related ketone, 1,4-dioxaspiro[4.5]decan-8-one, serves as a key intermediate in the preparation of potent analgesic compounds. chemicalbook.com
Table 1: Applications of 1,4-Dioxaspiro[4.5]decane Derivatives in Synthesis
| Category | Application/Target Molecule | Source Derivative |
|---|---|---|
| Natural Product Scaffolds | Terpenoid and Alkaloid Cores | 1,4-Dioxaspiro[4.5]decan-ol derivatives novasolbio.com |
| Antibiotic Structural Optimization | 1,4-Dioxaspiro[4.5]decan-ol derivatives novasolbio.com | |
| 5-Alkoxytryptamines (Serotonin, Melatonin) | 1,4-Dioxaspiro[4.5]decan-8-one chemicalbook.com | |
| Non-Natural Products | Chiral CNS Drugs (Antidepressants, Antianxiety) | Chiral 1,4-Dioxaspiro[4.5]decan-ol derivatives novasolbio.com |
Contributions to Methodological Advancements in Organic Chemistry
The use of 1,4-dioxaspiro[4.5]decane derivatives has also contributed to the advancement of synthetic methodologies. For instance, 1,4-dioxaspiro[4.5]decan-8-one has been utilized in studies of microwave-assisted reductive amination, a process that can offer more efficient and rapid synthesis of amine-containing compounds. chemicalbook.com Additionally, research into the synthesis of 1,4-dioxaspiro[4.5]decan-8-one itself has led to optimized procedures, such as improving the yield of selective deketalization from 65% to 80% and drastically reducing reaction time from 15 hours to just 11 minutes under optimized acidic conditions. researchgate.net
Exploration in Materials Science for Tailored Properties
The application of this spirocyclic system extends into the realm of materials science. 1,4-Dioxaspiro[4.5]decan-8-one has been identified as a synthetic intermediate for liquid crystals, which are materials with properties between those of conventional liquids and solid crystals. researchgate.net In a related context, other 1,4-dioxaspiro[4.5]decane compounds, synthesized from oleic acid, have been investigated as potential biolubricants. researchgate.net These novel compounds, such as methyl 8-(3-octyl-1,4-dioxaspiro[4.5]decan-2-yl)octanoate, show promise for development as environmentally sustainable lubricants based on their physicochemical properties. researchgate.net
Investigations in Pharmaceutical Research Beyond Specific Biological Activity
In pharmaceutical research, the value of the 1,4-dioxaspiro[4.5]decane structure often lies not in its own biological activity, but in its role as a structural motif or scaffold for designing new therapeutic agents. novasolbio.comunimore.it
The 1,4-dioxaspiro[4.5]decane moiety is a recognized scaffold in medicinal chemistry. molport.com Its rigid spirocyclic nature is a desirable feature in drug design, as it can help to lock a molecule into a specific conformation, potentially leading to higher affinity and selectivity for its biological target. novasolbio.comunimore.it This principle has been applied in the design of new selective serotonin 5-HT1A receptor agonists. unimore.it By incorporating the 1,4-dioxaspiro[4.5]decane unit into arylpiperazine structures, researchers have aimed to modulate receptor selectivity, demonstrating the scaffold's utility in fine-tuning the pharmacological profile of drug candidates. unimore.it Its use as a foundational structure is particularly relevant for CNS drugs and in the design of prodrugs for targeted delivery systems. novasolbio.com
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| 1,4-Dioxaspiro[4.5]decan-6-ol |
| 1,4-Dioxaspiro[4.5]decan-8-one |
| 4-bromo-6-nitro-N-(1,4-dioxaspiro[4.5]decan-8-yl)quinolin-2-amine |
| 5-alkoxytryptamine |
| Melatonin |
| Methyl 8-(3-octyl-1,4-dioxaspiro[4.5]decan-2-yl)octanoate |
| Oleic acid |
| Serotonin |
Chemical Tool Development for Biological Systems
The 1,4-dioxaspiro[4.5]decane scaffold is a recurring structural motif in the development of chemical tools designed to probe and interact with biological systems. While direct research applications of this compound in this context are not extensively documented, its close structural analogues have proven valuable as building blocks for creating more complex molecules for life science research. medchemexpress.com The rigid, spirocyclic core of these compounds provides a three-dimensional structure that can be strategically modified to interact with specific biological targets.
For instance, the related compound, 1,4-dioxaspiro[4.5]decan-8-one, serves as a key intermediate in the synthesis of potent analgesic compounds. chemicalbook.com It is also utilized as a foundational building block for creating tritium-labelled probes, which are instrumental in the autoradiographic study of the dopamine (B1211576) reuptake complex. chemicalbook.com This demonstrates the utility of the spiro-ketal framework in designing molecules that can target and help visualize specific neurochemical pathways.
Furthermore, the amine derivative, 1,4-dioxaspiro[4.5]decan-6-amine, is recognized for its role as a building block in synthetic chemistry, particularly for developing spirocyclic compounds. The unique structure of such derivatives makes them suitable candidates for investigating biological interactions and exploring potential therapeutic applications. The amine group provides a reactive site for further chemical modifications, enabling its use in drug discovery and materials science. These examples underscore the potential of the 1,4-dioxaspiro[4.5]decane core, as present in this compound, as a valuable scaffold for the generation of novel chemical tools for biological exploration.
Potential in Bio-based Chemical Applications, e.g., Biolubricant Development
The quest for sustainable and environmentally friendly industrial chemicals has led to investigations into bio-based feedstocks. Derivatives of the 1,4-dioxaspiro[4.5]decane structure have shown notable promise in the field of biolubricants. consensus.appresearchgate.net Specifically, a novel 1,4-dioxaspiro[4.5]decane compound derived from oleic acid, a common fatty acid, has been synthesized and evaluated for its potential as a biolubricant. consensus.appresearchgate.net
The synthesis involves converting oleic acid into methyl 9,10-dihydroxyoctadecanoate, which is then reacted with cyclohexanone (B45756) using a sonochemical method to yield methyl 8-(3-octyl-1,4-dioxaspiro[4.5]decan-2-yl)octanoate. consensus.appresearchgate.net This bio-based spiro-compound, a yellow viscous liquid, was produced with a yield of 45.12%. researchgate.net
The resulting derivative exhibits physicochemical properties that make it a strong candidate for development as a biolubricant. consensus.appresearchgate.net The evaluation of these properties is crucial for determining the performance and suitability of the compound in lubrication applications.
Below is a data table summarizing the synthesis and key findings for this biolubricant candidate.
| Parameter | Value | Reference |
| Starting Material | Oleic Acid | consensus.appresearchgate.net |
| Synthesized Compound | Methyl 8-(3-octyl-1,4-dioxaspiro[4.5]decan-2-yl)octanoate | consensus.appresearchgate.net |
| Synthesis Method | Sonochemical | consensus.appresearchgate.net |
| Yield | 45.12% | researchgate.net |
| Appearance | Yellow Viscous Liquid | researchgate.net |
| Potential Application | Biolubricant | consensus.appresearchgate.net |
This research highlights a practical application of the 1,4-dioxaspiro[4.5]decane structure in creating high-value, bio-based chemicals. consensus.appresearchgate.net The transformation of a renewable resource like oleic acid into a potential biolubricant showcases an important pathway towards more sustainable industrial products. consensus.appresearchgate.net Although this specific example is a derivative, it strongly suggests the potential utility of the core this compound structure and related compounds in the broader field of bio-based applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1,4-Dioxaspiro[4.5]decan-6-ol?
- Methodological Answer : A common approach involves the reduction of the corresponding ketone (e.g., 1,4-Dioxaspiro[4.5]decan-8-one) using sodium borohydride (NaBH₄) in methanol at 0°C, followed by gradual warming to room temperature. Purification via column chromatography (e.g., silica gel with EtOAc/hexane) yields the alcohol with ~60% efficiency . Alternative routes may include catalytic hydrogenation or enzymatic reduction, though these are less documented in the literature.
Q. How is purification of this compound typically achieved?
- Methodological Answer : Column chromatography is the primary method, often using deactivated silica gel and solvent systems like ether/pentane (1:1) to separate byproducts. For crude products containing polar impurities, aqueous workup (e.g., NaOH quench) followed by organic phase extraction (EtOAc) is recommended .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key for identifying spirocyclic structure and hydroxyl group position. Look for characteristic splitting patterns in the dioxane ring and hydroxyl proton (δ ~1.5–2.5 ppm for spiro carbons; δ ~4–5 ppm for oxygenated groups) .
- IR Spectroscopy : Confirms the presence of -OH (broad peak ~3200–3600 cm⁻¹) and ether linkages (C-O stretch ~1100 cm⁻¹).
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 154.206 for derivatives) validate the molecular formula .
Advanced Research Questions
Q. How can researchers address low yields during ketone-to-alcohol reduction?
- Methodological Answer : Low yields in NaBH₄ reductions (e.g., 36–60% ) often stem from competing side reactions or incomplete substrate solubility. Strategies include:
- Temperature Control : Maintaining strict低温 conditions (0°C) during borohydride addition to minimize over-reduction.
- Stoichiometry Optimization : Increasing NaBH₄ equivalents (e.g., 2:1 molar ratio to ketone) improves conversion .
- Alternative Reductants : Testing LiAlH₄ or enantioselective catalysts (e.g., Corey-Bakshi-Shibata) for stereocontrol, though this requires chiral auxiliary design .
Q. Why do oxidation reactions of related spiro compounds (e.g., 1,4-Dioxaspiro[4.5]dec-6-ene) lead to decomposition?
- Methodological Answer : Attempts to oxidize spiroethers using SeO₂ in dimethoxyethane at 100°C resulted in substrate decomposition rather than ketone formation . Potential causes include:
- Steric Hindrance : The spiro structure limits reagent access to reactive sites.
- Thermal Instability : High temperatures promote ring-opening or radical pathways.
- Mitigation : Use milder oxidants (e.g., TEMPO/NaClO) or enzymatic systems under ambient conditions.
Q. What strategies optimize stereochemical outcomes in spirocyclic alcohol synthesis?
- Methodological Answer :
- Chiral Catalysts : Employ rhodium-catalyzed asymmetric additions or chiral borohydrides (e.g., (R)-CBS catalyst) to induce enantioselectivity .
- Protecting Groups : Temporarily block reactive hydroxyls during synthesis to prevent racemization (e.g., silyl ethers or benzyl groups) .
- Crystallography : X-ray analysis of intermediates (e.g., diastereomeric salts) confirms configuration .
Data Contradictions and Troubleshooting
Q. How to resolve discrepancies in reported physical properties (e.g., melting points)?
- Methodological Answer : Variations in melting points (e.g., 70–76°C ) may arise from polymorphic forms or impurities. Validate purity via:
- HPLC : Use C18 columns with acetonitrile/water gradients.
- DSC/TGA : Assess thermal behavior to identify polymorphs .
Q. Why do computational predictions (e.g., LogP) deviate from experimental values?
- Methodological Answer : Discrepancies in LogP (calculated vs. experimental) occur due to:
- Solvation Effects : The spiro structure’s rigidity impacts hydration entropy.
- Parameter Limitations : Force fields may poorly model dioxane ring conformations. Cross-validate with experimental LogP via shake-flask assays .
Methodological Tables
Table 1: Synthetic Conditions for NaBH₄ Reduction
| Parameter | Value |
|---|---|
| Substrate | 1,4-Dioxaspiro[4.5]decan-8-one |
| Solvent | MeOH |
| Temperature | 0°C → RT |
| NaBH₄ Equivalents | 2.0 eq |
| Yield | 61.3% |
Table 2: Common Side Reactions in Spiroether Oxidation
| Reagent | Conditions | Outcome |
|---|---|---|
| SeO₂ | 100°C, DME | Decomposition |
| Pd(OH)₂/O₂ | CH₂Cl₂, TBHP | Partial epoxidation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
